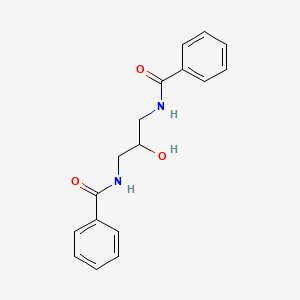
Benzamide, N,N'-(2-hydroxy-1,3-propanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N,N’-(2-hydroxy-1,3-propanediyl)bis-: is an organic compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol . This compound is characterized by the presence of two benzamide groups connected by a 2-hydroxy-1,3-propanediyl linker. It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- typically involves the reaction of benzoyl chloride with a suitable diamine, such as 2-hydroxy-1,3-propanediamine, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of halogenated or nitrated benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- is used as a building block in organic synthesis, particularly in the preparation of more complex molecules and polymers.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and protein binding studies.
Industry: In the industrial sector, it can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with the active sites of enzymes, thereby inhibiting or modulating their activity. The benzene rings can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Benzamide: The simplest amide derivative of benzoic acid.
N-Hydroxybenzamide: A hydroxylated derivative of benzamide.
N,N’-Bis(2-hydroxyethyl)benzamide: A similar compound with two hydroxyethyl groups instead of the 2-hydroxy-1,3-propanediyl linker.
Uniqueness: Benzamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- is unique due to its specific structure, which provides distinct chemical and physical properties. The presence of the 2-hydroxy-1,3-propanediyl linker allows for additional hydrogen bonding and interaction sites, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
101798-10-1 |
|---|---|
Molekularformel |
C17H18N2O3 |
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
N-(3-benzamido-2-hydroxypropyl)benzamide |
InChI |
InChI=1S/C17H18N2O3/c20-15(11-18-16(21)13-7-3-1-4-8-13)12-19-17(22)14-9-5-2-6-10-14/h1-10,15,20H,11-12H2,(H,18,21)(H,19,22) |
InChI-Schlüssel |
IUWCPTIFCCEKIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCC(CNC(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B14326161.png)
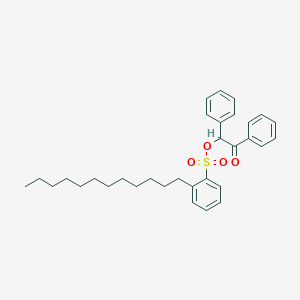
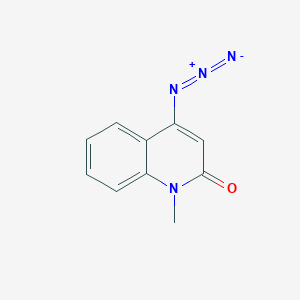

![2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide](/img/structure/B14326177.png)
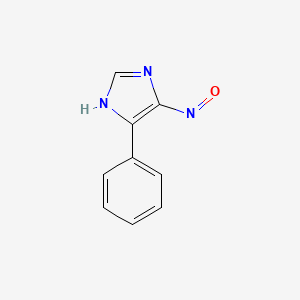
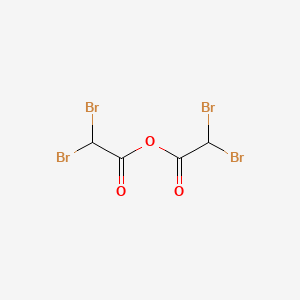
![[1-(1-Phenylethoxy)propan-2-yl]benzene](/img/structure/B14326184.png)
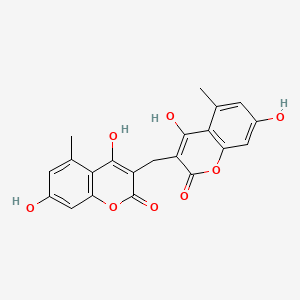
![N,N'-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine)](/img/structure/B14326191.png)
silanol](/img/structure/B14326192.png)
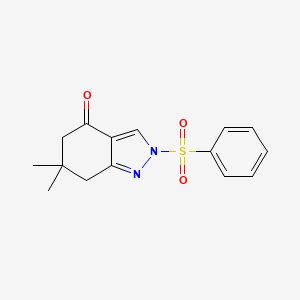
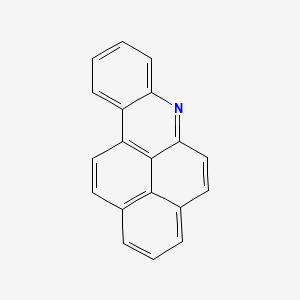
![3-[(Diethylamino)methyl]-1,8-dimethoxyanthracene-9,10-dione](/img/structure/B14326206.png)
